Famotidine hydrochloride

Description

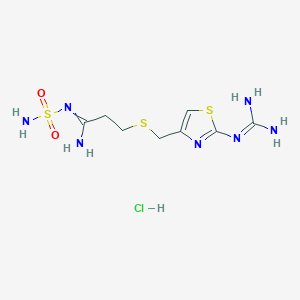

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

108885-67-2 |

|---|---|

Molecular Formula |

C8H16ClN7O2S3 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |

InChI Key |

OONJNILIBCMSNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Famotidine Hydrochloride: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045) hydrochloride is a potent and highly selective competitive antagonist of the histamine (B1213489) H2 receptor.[][2] This technical guide provides an in-depth exploration of its mechanism of action, from its molecular interactions to its physiological effects on gastric acid secretion. The document details the signaling pathways involved, presents key quantitative data on its binding affinity and potency, and outlines the experimental protocols used to characterize its pharmacological profile.

Core Mechanism of Action: Competitive Antagonism of the Histamine H2 Receptor

Famotidine's primary pharmacological effect is the inhibition of gastric acid secretion.[3] It achieves this by selectively and competitively binding to histamine H2 receptors located on the basolateral membrane of parietal cells in the stomach.[][4] Under normal physiological conditions, histamine, released from enterochromaffin-like (ECL) cells, binds to these H2 receptors, initiating a signaling cascade that leads to the secretion of gastric acid.[5] Famotidine effectively blocks this interaction, thereby reducing both the volume and acidity of gastric secretions.[][2] This inhibition applies to both basal and nocturnal acid production, as well as secretion stimulated by food, caffeine, and pentagastrin.[][3]

Molecular Interaction and Selectivity

Famotidine exhibits high affinity for the histamine H2 receptor.[6][7] Its selectivity is a key feature, as it does not significantly affect other histamine receptors, such as H1, H3, or H4 receptors, at therapeutic concentrations.[2][6] This specificity contributes to its favorable side-effect profile.[2] Furthermore, unlike some earlier H2 receptor antagonists, famotidine does not possess antiandrogenic properties.[]

Downstream Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit (Gαs).[8] The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase.[8][9] This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), which acts as a second messenger.[5][8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately stimulating the H+/K+ ATPase (proton pump) to secrete hydrogen ions into the gastric lumen.[10]

Famotidine, as a competitive antagonist, prevents the binding of histamine to the H2 receptor, thereby inhibiting the entire downstream signaling cascade and reducing proton pump activity.[2]

Inverse Agonism and Biased Signaling

Recent research has revealed more nuanced aspects of famotidine's interaction with the H2 receptor. While primarily classified as a competitive antagonist, famotidine has also been shown to act as an inverse agonist.[6][11] This means it can reduce the basal activity of the H2 receptor even in the absence of histamine, leading to a decrease in baseline cAMP levels.[11]

Furthermore, studies have suggested that famotidine may exhibit biased agonism. While it acts as an inverse agonist on the Gs-protein/cAMP pathway, it can mimic the effects of histamine in activating G-protein-independent signaling pathways, such as the ERK1/2 pathway.[11] This biased signaling could have other, yet to be fully understood, pharmacological implications.[11]

Quantitative Pharmacological Data

The potency and binding affinity of famotidine have been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Species/System | Notes | Reference(s) |

| Binding Affinity (Ki) | 14 nM | Human H2 Receptor | [6][7] | |

| IC50 (H2 Receptor) | 13 µg/L (0.039 µM) | Human H2 Receptor | Functional IC50. | [6][7] |

| IC50 (cAMP Assay) | 8 µg/L (0.024 µM) | Neutrophil H2 cAMP Assay | [6] | |

| 53.6 µg/L (0.158 µM) | Eosinophil H2 cAMP Assay | [6] | ||

| Oral Bioavailability | 40% to 45% | Human | [4] | |

| Plasma Protein Binding | 15% to 20% | Human | [4][5] | |

| Elimination Half-life | 2.5 to 3.5 hours | Human | [4][5] | |

| Onset of Action (Oral) | Within 1 hour | Human | [4] | |

| Peak Effects (Oral) | 1 to 3 hours | Human | [4] | |

| Duration of Action | 10 to 12 hours | Human | [4] |

Experimental Protocols

The characterization of famotidine's mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the binding affinity (Ki) of famotidine for the histamine H2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of famotidine for the human histamine H2 receptor.

Materials:

-

Membrane Preparation: Crude cell membranes from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).[9][12]

-

Radioligand: [³H]tiotidine, a potent H2 receptor antagonist.[9][13]

-

Competitor: Famotidine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H2 antagonist (e.g., 100 µM Tiotidine).[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.[12]

-

Detection: Scintillation fluid and a liquid scintillation counter.[12]

Procedure:

-

Compound Preparation: Prepare serial dilutions of famotidine in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer + radioligand.

-

Non-specific Binding: Non-specific binding control + radioligand.

-

Competition: Famotidine dilutions + radioligand.

-

-

Reaction Initiation: Add the H2 receptor membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes) with gentle agitation.[12]

-

Termination: Stop the reaction by rapid filtration of the plate contents through the pre-soaked glass fiber filters using a vacuum manifold.[12]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[12]

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the famotidine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Functional Cell-Based cAMP Assay

This assay measures the functional consequence of H2 receptor antagonism by quantifying the inhibition of histamine-stimulated cAMP production.

Objective: To determine the IC50 of famotidine for the inhibition of histamine-induced cAMP accumulation.

Materials:

-

Cell Line: A cell line stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293).[14][15]

-

Agonist: Histamine.

-

Antagonist: this compound.

-

PDE Inhibitor: A phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[8]

-

cAMP Detection Kit: A kit for quantifying intracellular cAMP levels, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (AlphaScreen).[8]

-

Assay Plate: 384-well, white, solid-bottom plates.[8]

-

Plate Reader: An HTRF or AlphaScreen compatible microplate reader.[8]

Procedure:

-

Cell Preparation: Culture and harvest the H2 receptor-expressing cells. Resuspend the cells in assay buffer to the desired density.[8]

-

Antagonist Pre-incubation: Dispense the cell suspension into the wells of the 384-well plate. Add varying concentrations of famotidine (or assay buffer for control wells) and pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the antagonist to bind to the receptors.[8]

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells to stimulate cAMP production.[8]

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.[15]

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well.[16]

-

Final Incubation: Incubate for the time specified by the kit manufacturer (e.g., 60 minutes) at room temperature, protected from light.[8]

-

Measurement: Read the plate on a compatible microplate reader.[8]

Data Analysis:

-

The raw signal is typically inversely proportional to the cAMP concentration.

-

Normalize the data by setting the signal from basal control wells (no histamine) as 100% inhibition and the signal from histamine-only wells as 0% inhibition.[8]

-

Plot the percent inhibition against the logarithm of the famotidine concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[8]

Off-Target and Novel Mechanisms

While the primary mechanism of action of famotidine is well-established, some research has explored potential off-target effects, particularly in the context of COVID-19. These studies have investigated whether famotidine could have direct antiviral activity or modulate the immune response.[6][17] One hypothesis suggests that famotidine may activate the vagus nerve inflammatory reflex to attenuate cytokine storms.[17][18] Another line of research indicates that famotidine can increase cellular phospho-tyrosine levels through the production of reactive oxygen species, potentially enhancing the anti-viral state of cells.[19] Additionally, some studies have explored a neuroprotective effect of famotidine via the Akt/GSK-3β/β-catenin signaling pathway, independent of its action on histamine receptors.[20] It is important to note that these are areas of ongoing research, and the clinical significance of these potential off-target effects is still under investigation.

Conclusion

This compound's core mechanism of action is its potent and selective competitive antagonism of the histamine H2 receptor on gastric parietal cells. This leads to a reduction in intracellular cAMP and a subsequent decrease in gastric acid secretion. Its well-defined pharmacological profile, characterized by high affinity and selectivity, has established it as a cornerstone in the management of acid-related gastrointestinal disorders. Ongoing research into its potential inverse agonist and biased signaling properties, as well as other novel mechanisms, may further expand our understanding of its therapeutic effects.

References

- 2. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 3. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Famotidine H2 Antagonist|Research Compound [benchchem.com]

- 11. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. youtube.com [youtube.com]

- 17. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Famotidine increases cellular phospho-tyrosine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Famotidine has a neuroprotective effect on MK-801 induced toxicity via the Akt/GSK-3β/β-catenin signaling pathway in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of Famotidine Hydrochloride in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is widely used to treat and prevent gastric acid-related conditions. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is fundamental for predicting its behavior in humans and ensuring its safe and effective development. This technical guide provides a comprehensive overview of the pharmacokinetics of famotidine hydrochloride in key preclinical species, including rats, dogs, and monkeys. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of famotidine in rats, dogs, and monkeys after intravenous (IV) and oral (PO) administration. These values have been compiled from various preclinical studies and are presented for comparative analysis.

Table 1: Intravenous Pharmacokinetic Parameters of Famotidine

| Parameter | Rat | Dog | Monkey (Cynomolgus) |

| Dose (mg/kg) | 0.04 | 1.0 | 0.426 |

| Half-life (t½) (h) | ~1.9 | ~3 | 3.21-3.54 |

| Volume of Distribution (Vd) (L/kg) | - | - | - |

| Clearance (CL) (mL/min/kg) | > Glomerular Filtration Rate | - | 10.4 |

| Protein Binding (%) | ~21-27 | ~21-27 | - |

Table 2: Oral Pharmacokinetic Parameters of Famotidine

| Parameter | Rat | Dog | Monkey (Cynomolgus) |

| Dose (mg/kg) | 10 | 1.0-1.3 | Data not available |

| Bioavailability (%) | ~30-40 | ~43 | Data not available |

| Tmax (h) | ~2 | ~3 | Data not available |

| Cmax (ng/mL) | - | - | Data not available |

| Half-life (t½) (h) | ~1.9 | ~3 | Data not available |

Note: Specific Cmax and Vd values for all species and routes were not consistently available across the reviewed literature. The clearance in rats being greater than the glomerular filtration rate suggests active tubular secretion[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are representative protocols for intravenous and oral administration of famotidine in rats and dogs.

Pharmacokinetic Study in Rats

1. Animal Model and Housing:

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard chow and water available ad libitum. Animals are typically fasted overnight before dosing[2].

2. Intravenous Administration:

-

Dose Formulation: this compound dissolved in a suitable vehicle, such as sterile saline.

-

Administration: A single bolus dose is administered via the tail vein or a cannulated jugular vein.

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA)[2].

3. Oral Administration:

-

Dose Formulation: this compound suspended or dissolved in a vehicle like water[2].

-

Administration: A single dose is administered via oral gavage[2].

-

Blood Sampling: Blood samples are collected at time points such as 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[2].

4. Plasma Preparation and Bioanalysis:

-

Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

-

Plasma samples are stored at -80°C until analysis.

-

Plasma concentrations of famotidine are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection[2].

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Pharmacokinetic Study in Dogs

1. Animal Model and Housing:

-

Species: Beagle dogs.

-

Housing: Housed in a controlled environment with appropriate socialization.

-

Diet: Standard dog chow and water available. Animals are typically fasted overnight prior to dosing.

2. Intravenous Administration:

-

Dose Formulation: this compound in a sterile injectable solution.

-

Administration: Administered as a single intravenous bolus or infusion.

-

Blood Sampling: Blood samples are collected from a peripheral vein at specified time points.

3. Oral Administration:

-

Dose Formulation: Famotidine administered in capsules or as an oral solution. A common oral dose used in studies is 1.0-1.3 mg/kg.

-

Administration: The dose is administered orally.

-

Blood Sampling: Serial blood samples are collected at predetermined intervals to characterize the absorption and elimination phases.

4. Plasma Preparation and Bioanalysis:

-

Similar to the protocol for rats, blood samples are processed to obtain plasma, which is then stored frozen until analysis by a validated HPLC or LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Signaling Pathway: Renal Excretion of Famotidine

The primary route of elimination for famotidine is renal excretion, with a significant portion of the drug being actively secreted by the renal tubules[1]. This process involves specialized drug transporters located in the proximal tubule cells of the kidney. The diagram below illustrates the key transporters involved in the secretion of famotidine from the blood into the urine.

Famotidine, an organic cation at physiological pH, is taken up from the blood into the renal proximal tubule cells by organic cation transporters (OCTs) located on the basolateral membrane. Subsequently, it is effluxed from the cells into the tubular lumen by other transporters, such as Multidrug and Toxin Extrusion Proteins (MATEs), on the apical membrane. Some studies also suggest an interaction with organic anion transporters (OATs)[2].

Conclusion

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Famotidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045), a potent histamine (B1213489) H₂ receptor antagonist, is a widely used pharmaceutical agent for the treatment of conditions related to gastric acid secretion. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability, and ultimately, its therapeutic efficacy. Famotidine hydrochloride, the salt form commonly used in pharmaceutical formulations, is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Understanding and controlling the polymorphic form of this compound is therefore of paramount importance in drug development and manufacturing.

This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of famotidine, with a focus on its hydrochloride salt. It consolidates key data from scientific literature and patents, presenting it in a structured format for easy reference. This document details the different known polymorphic forms, their physicochemical properties, and the analytical techniques used for their characterization.

Polymorphic Forms of Famotidine

Famotidine is known to exist in at least two primary polymorphic forms, designated as Form A and Form B.[1] Form A is the thermodynamically stable form, while Form B is the metastable form.[1] Another form, designated Form C, has also been mentioned in the literature.[1] Additionally, a separate nomenclature, CMI (presumably from a specific manufacturer), has been used to classify crystalline forms based on their melting points and apparent densities, including CMI-AA (high melting point, high apparent density), CMI-BA (low melting point, high apparent density), and CMI-BB (low melting point, low apparent density).[2] While a direct correlation is not explicitly stated in all literature, the properties of these forms suggest a relationship with Forms A and B.

Crystallographic Data

One reported crystalline form of famotidine crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure of Form B has been determined from synchrotron powder diffraction data.[4] The hydrogen-bonding patterns differ between the polymorphs, with Form A exhibiting a three-dimensional network and Form B a two-dimensional network.[5]

Table 1: Crystallographic Data for a Crystalline Form of Famotidine [3]

| Parameter | Value |

| Molecular Formula | C₈H₁₅N₇O₂S₃ |

| Molecular Weight | 337.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.986(1) Å |

| b | 7.200(1) Å |

| c | 16.818(1) Å |

| β | 99.82(1)° |

| Volume | 1430.1(5) ų |

| Z | 4 |

| Calculated Density | 1.567 g/cm³ |

Physicochemical Characterization of Famotidine Polymorphs

The different polymorphic forms of famotidine can be distinguished by a variety of analytical techniques that probe their unique solid-state properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a key technique for characterizing the polymorphs of famotidine, revealing their melting points and enthalpies of fusion.

Table 2: DSC Data for Famotidine Polymorphs A and B [6]

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (ΔH, J/g) |

| Form A | 174 | 148 |

| Form B | 167 | 165 |

The lower melting point and higher enthalpy of fusion of Form B are consistent with it being the metastable form relative to Form A.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful tool for differentiating between polymorphs due to differences in their crystal lattice and molecular conformations, which give rise to distinct vibrational modes.

Table 3: Characteristic Infrared (IR) Absorption Bands for Famotidine Polymorphs [6]

| Polymorph | Characteristic IR Bands (cm⁻¹) |

| Form A | 3451, 1671 |

| Form B | 3505 |

Table 4: Powder X-ray Diffraction (PXRD) Data for Famotidine Polymorph CMI-BA [7]

| d-spacing (Å) | Relative Intensity (I/I₀) |

| 15.93 | 0.13 |

| 14.75 | 0.51 |

| 11.72 | 0.13 |

| 10.15 | 0.13 |

| 9.04 | 0.18 |

| 8.44 | 0.13 |

| 7.91 | 0.24 |

| 7.41 | 0.13 |

| 6.88 | 0.13 |

| 6.53 | 0.13 |

| 6.22 | 0.13 |

| 5.95 | 0.13 |

| 5.75 | 0.18 |

| 5.57 | 0.13 |

| 5.37 | 0.18 |

| 5.23 | 0.13 |

| 5.09 | 0.18 |

| 4.90 | 0.24 |

| 4.79 | 0.18 |

| 4.67 | 0.29 |

| 4.56 | 0.35 |

| 4.47 | 0.18 |

| 4.38 | 0.29 |

| 4.29 | 0.13 |

| 4.21 | 0.18 |

| 4.14 | 0.24 |

| 4.04 | 0.41 |

| 3.96 | 0.24 |

| 3.88 | 0.24 |

| 3.80 | 0.18 |

| 3.74 | 0.29 |

| 3.68 | 0.41 |

| 3.61 | 0.47 |

| 3.55 | 0.18 |

| 3.49 | 0.13 |

| 3.43 | 0.18 |

| 3.39 | 0.29 |

| 3.34 | 0.24 |

| 3.28 | 0.13 |

| 3.23 | 0.13 |

| 3.19 | 0.13 |

| 3.14 | 0.18 |

| 3.08 | 0.18 |

| 3.03 | 0.13 |

| 2.98 | 0.13 |

| 2.94 | 0.13 |

| 2.89 | 0.13 |

| 2.85 | 0.13 |

| 2.81 | 0.13 |

| 2.76 | 0.13 |

| 2.72 | 0.13 |

| 2.68 | 0.13 |

| 2.64 | 0.13 |

| 2.60 | 0.13 |

| 2.57 | 0.13 |

| 2.53 | 0.13 |

| 2.49 | 0.13 |

| 2.46 | 0.13 |

| 2.43 | 0.13 |

| 2.39 | 0.13 |

| 2.36 | 0.13 |

| 2.33 | 0.13 |

| 2.30 | 0.13 |

| 2.27 | 0.13 |

| 2.24 | 0.13 |

| 2.21 | 0.13 |

| 2.18 | 0.13 |

| 2.15 | 0.13 |

| 2.12 | 0.13 |

| 2.09 | 0.13 |

| 2.06 | 0.13 |

| 2.03 | 0.13 |

| 2.00 | 0.13 |

| 1.97 | 0.13 |

| 1.94 | 0.13 |

| 1.91 | 0.13 |

| 1.88 | 0.13 |

| 1.85 | 0.13 |

| 1.82 | 0.13 |

| 1.79 | 0.13 |

| 1.76 | 0.13 |

| 1.73 | 0.13 |

| 1.70 | 0.13 |

| 1.67 | 0.13 |

| 1.64 | 0.13 |

| 1.61 | 0.13 |

| 1.58 | 0.13 |

| 1.55 | 0.13 |

| 1.52 | 0.13 |

| 1.49 | 0.13 |

| 1.46 | 0.13 |

| 1.43 | 0.13 |

| 1.40 | 0.13 |

| 1.37 | 0.13 |

| 1.34 | 0.13 |

| 1.31 | 0.13 |

| 1.28 | 0.13 |

| 1.25 | 0.13 |

| 1.22 | 0.13 |

| 1.19 | 0.13 |

| 1.16 | 0.13 |

| 1.13 | 0.13 |

| 1.10 | 0.13 |

| 1.07 | 0.13 |

| 1.04 | 0.13 |

| 1.01 | 0.13 |

Experimental Protocols

Preparation of Famotidine Polymorphs

The controlled crystallization of famotidine is essential for obtaining the desired polymorphic form. The solvent system and crystallization conditions play a crucial role in determining the resulting polymorph.

Preparation of Famotidine Form A:

-

Method: Recrystallization from acetonitrile.[6]

-

Dissolve famotidine in acetonitrile, likely at an elevated temperature to achieve saturation.

-

Allow the solution to cool, inducing crystallization.

-

Collect the resulting crystals by filtration.

-

Dry the crystals under appropriate conditions.

-

Preparation of Famotidine Form B:

-

Method: Recrystallization from methanol.[6]

-

Dissolve famotidine in methanol, likely with heating.

-

Cool the solution to initiate crystallization.

-

Isolate the crystals via filtration.

-

Dry the collected solid.

-

Preparation from this compound:

-

General Method: [2]

-

Suspend famotidine in methanol.

-

Add a stoichiometric amount of a strong acid, such as hydrochloric acid, to achieve complete dissolution, forming the this compound salt in situ.

-

At a controlled temperature (e.g., 0-25 °C), add an organic base (e.g., triethylamine, DBU) whose corresponding salt with the strong acid is soluble in the reaction medium.

-

Adjust the temperature to ensure complete dissolution.

-

Dilute the solution with a miscible solvent such as dichloromethane (B109758) or chloroform.

-

Induce crystallization, optionally by seeding with crystals of the desired polymorph, and cool the mixture (e.g., to 0-10 °C).

-

Isolate the crystalline product by filtration or other suitable means.

-

Polymorphic Transformation

The metastable Form B can be converted to the stable Form A under certain conditions, such as mechanical stress.

Transformation by Grinding:

-

Method: [6]

-

Place a sample of famotidine Form B in a ceramic mortar.

-

Apply mechanical energy by grinding with a pestle for a defined period.

-

The grinding process induces a solid-state transformation from Form B to Form A. This transformation can be monitored by techniques such as DSC and FTIR spectroscopy.

-

Visualizing Experimental Workflows

Caption: General workflow for the preparation, characterization, and transformation of famotidine polymorphs.

Logical Relationships Between Polymorphic Forms

Caption: Thermodynamic relationship between the polymorphic and amorphous forms of famotidine.

Conclusion

The existence of polymorphism in this compound necessitates a thorough understanding and rigorous control of its solid-state forms during drug development and manufacturing. This guide has summarized the key characteristics of the known polymorphs, primarily Form A and Form B, and provided an overview of the experimental methodologies for their preparation and characterization. The tabulated data and visualized workflows offer a valuable resource for scientists and researchers in the pharmaceutical industry. Further investigation to fully elucidate the crystal structures of all polymorphic forms of this compound and to establish a definitive correlation between the different naming conventions would be beneficial for the field. The careful selection and control of the desired polymorph are critical to ensuring the consistent quality, safety, and efficacy of famotidine-containing drug products.

References

- 1. An overview of famotidine polymorphs: solid-state characteristics, thermodynamics, polymorphic transformation and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5021582A - Famotidine polymorphic forms and their preparation process - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanical anisotropy and tabletability of famotidine polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Thermodynamic and kinetic characterization of polymorphic transformation of famotidine during grinding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Vitro Activity of Famotidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) hydrochloride is a potent and selective histamine (B1213489) H2 receptor antagonist.[1] It is widely utilized in clinical practice to reduce gastric acid secretion for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[2] Structurally, famotidine is distinguished from other H2 receptor antagonists like cimetidine (B194882) by its guanidine-substituted thiazole (B1198619) ring, a feature that contributes to its pharmacological profile, including a notable lack of significant drug-drug interactions mediated by the cytochrome P450 (CYP) system.[][4]

Recent interest has also explored the potential antiviral activities of famotidine, particularly in the context of SARS-CoV-2. However, extensive in vitro studies have systematically investigated this hypothesis. This technical guide provides an in-depth summary of the in vitro activity of famotidine hydrochloride, focusing on its canonical mechanism of action as an H2 receptor antagonist and its evaluated effects on viral targets. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are illustrated using diagrams.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

Famotidine functions as a competitive antagonist at the histamine H2 receptor, primarily located on the basolateral membrane of gastric parietal cells.[2][] By binding to these receptors, famotidine blocks the action of histamine, which in turn inhibits the production of gastric acid.[5][6][7] This antagonism is competitive at low concentrations and becomes insurmountable at higher concentrations.[1]

Quantitative Data: H2 Receptor Antagonist Activity

The in vitro potency of famotidine as an H2 receptor antagonist has been quantified through various assays, including radioligand binding and functional assessments of acid secretion.

| Parameter | Value | Assay System | Reference |

| Ki | 12 nM | [3H]-tiotidine binding in guinea pig cerebral cortex membranes | [8] |

| IC50 | 0.6 µM | Histamine-induced acid secretion in isolated canine parietal cells | [8][9] |

| pA2 | 8.33 | Guinea pig atria | [1] |

| pA2 | 7.86 | Guinea pig papillary muscle | [1] |

| pA2 | 7.83 | Isolated rat gastric secretion | [1][8] |

Investigated Antiviral Activity: SARS-CoV-2

In light of the COVID-19 pandemic, famotidine was investigated as a potential direct-acting antiviral agent against SARS-CoV-2, following initial in silico studies suggesting possible interactions with viral proteases.[10][11] However, subsequent in vitro experimental data have not supported this hypothesis.[10][11][12]

Systematic biophysical and enzymatic assays have demonstrated that famotidine neither binds to nor inhibits the function of the key SARS-CoV-2 proteases, 3CLpro (main protease) and PLpro (papain-like protease).[10][12][13] Furthermore, direct antiviral activity assays in various cell lines, including human lung cells, have shown no inhibition of SARS-CoV-2 replication at concentrations up to 200 µM.[10][11][12][13] These findings suggest that any observed clinical benefits of famotidine in COVID-19 patients are unlikely to be due to a direct antiviral effect and may instead be related to its anti-inflammatory or other host-directed effects stemming from H2 receptor antagonism.[12][14]

Quantitative Data: In Vitro SARS-CoV-2 Assays

The following table summarizes the results from in vitro studies investigating the direct antiviral activity of famotidine against SARS-CoV-2.

| Assay | Target/System | Result | Concentration | Reference |

| Protease Inhibition Assay | SARS-CoV-2 3CLpro | No inhibition | Up to 200 µM | [12][15] |

| Protease Inhibition Assay | SARS-CoV-2 PLpro | No inhibition | Up to 200 µM | [12][15] |

| Viral Replication Assay | SARS-CoV-2 in Vero E6 cells | No inhibition | Up to 200 µM | [12][16][17] |

| Viral Replication Assay | SARS-CoV-2 in A549 (human lung) cells | No inhibition | Up to 200 µM | [12][18] |

| Direct Engagement (SPR & DSF) | SARS-CoV-2 3CLpro & PLpro | No binding | Not specified | [12] |

Interaction with Cytochrome P450

A significant aspect of famotidine's in vitro profile is its minimal interaction with the cytochrome P450 (CYP) enzyme system.[4] Unlike cimetidine, which contains an imidazole (B134444) ring that can bind to the heme iron of CYP enzymes and cause drug-drug interactions, famotidine's thiazole ring structure results in a much lower affinity.[4][19] In vitro studies using human liver microsomes have consistently shown that famotidine does not significantly inhibit the metabolism of various substrates for major CYP isoforms.[20][21]

Experimental Protocols

Competitive Radioligand Binding Assay for H2 Receptor Affinity (Ki)

This assay determines the affinity of famotidine for the histamine H2 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-tiotidine.

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).[8]

-

[3H]-tiotidine (radioligand).[8]

-

This compound (unlabeled competitor).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of famotidine.

-

In a 96-well plate, combine the cell membrane preparation, [3H]-tiotidine (at a concentration near its Kd), and either buffer (for total binding), a high concentration of an unlabeled ligand like tiotidine (B1662263) (for non-specific binding), or the famotidine serial dilutions.[22]

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[22]

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand, followed by washing with cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of famotidine to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[23]

SARS-CoV-2 Protease (3CLpro/PLpro) Inhibition Assay

This assay measures the ability of famotidine to inhibit the enzymatic activity of SARS-CoV-2 proteases.

Materials:

-

Recombinant SARS-CoV-2 3CLpro or PLpro enzyme.

-

Fluorogenic substrate specific for each protease.

-

Assay Buffer (optimized for protease activity).

-

This compound.

-

Known protease inhibitor (positive control).

-

384-well plates.[11]

-

Fluorescence plate reader.

Procedure:

-

Dispense the assay buffer into the wells of a 384-well plate.

-

Add serial dilutions of famotidine, positive control, or vehicle (DMSO) to the wells.

-

Add the protease (3CLpro or PLpro) to the wells and incubate for a defined period to allow for potential inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate releases a fluorophore.[12]

-

Calculate the initial reaction velocities (slopes of the fluorescence curves).

-

Normalize the velocities to the vehicle control and plot the percentage of inhibition against the log concentration of famotidine to determine the IC50 value.[15]

SARS-CoV-2 Viral Replication Assay

This assay assesses the ability of famotidine to inhibit the replication of live SARS-CoV-2 in a cell culture model.

Materials:

-

Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6 or A549).[10][12]

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

This compound.

-

Remdesivir or another known antiviral (positive control).

-

Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunofluorescence staining for viral proteins, or TCID50 assay).[16][18]

Procedure:

-

Seed host cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of famotidine or control compounds for a short period before infection.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 1-2 hours), remove the virus inoculum and add fresh medium containing the corresponding concentrations of the compounds.

-

Incubate for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).[18]

-

Quantify the extent of viral replication. For immunofluorescence, cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The percentage of infected cells is then determined.[18]

-

Determine the IC50 value by plotting the percentage of inhibition of viral replication against the log concentration of famotidine. A parallel assay to measure cell viability (e.g., CellTiter-Glo) should be run to determine the cytotoxic concentration (CC50).[18]

Visualizations

Caption: Famotidine's mechanism of action as a histamine H2 receptor antagonist.

References

- 1. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 6. Famotidine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The in-vitro effect of famotidine on sars-cov-2 proteases and virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The in-vitro effect of famotidine on sars-cov-2 proteases and virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. neuron.mefst.hr [neuron.mefst.hr]

- 20. Famotidine: a notable lack of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitory effects of H2-receptor antagonists on cytochrome P450 in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Famotidine Hydrochloride: A Comprehensive Technical Guide to Solubility and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the physicochemical properties of famotidine (B1672045) hydrochloride, a potent histamine (B1213489) H2-receptor antagonist. A thorough understanding of its solubility and acid dissociation constant (pKa) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This document outlines quantitative data, detailed experimental protocols for characterization, and visual representations of key processes.

Physicochemical Properties of Famotidine Hydrochloride

Famotidine is a white to pale yellow crystalline powder.[1] Its chemical structure, solubility profile, and pKa values are fundamental to its behavior in pharmaceutical formulations and physiological environments.

Solubility Profile

The solubility of famotidine is highly dependent on the solvent and the pH of the medium. Famotidine is a weakly basic drug, and its solubility increases in acidic conditions.[2]

Table 1: Solubility of Famotidine in Various Solvents

| Solvent | Solubility Description | Quantitative Solubility (approx.) | Reference(s) |

| Water | Very slightly soluble / Slightly soluble | 1.0 g/L (1 mg/mL)[3], 0.1% w/v[4] | [1][3][4][5][6][7] |

| 0.1 N HCl | Highly soluble | 780 µg/mL | [8] |

| Phosphate (B84403) Buffer (pH 7.4) | Practically insoluble | - | [8] |

| Glacial Acetic Acid | Freely soluble | 50% w/v | [1][4][5][7][9] |

| Methanol | Slightly soluble | 0.3% w/v | [1][4][5][7] |

| Ethanol | Practically insoluble | <0.01% w/v | [1][4][5] |

| Dimethylformamide (DMF) | Freely soluble | 80% w/v | [4][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ~30 mg/mL | [10] |

pKa Values

The pKa of a drug substance is the pH at which 50% of the molecules are in their ionized form. For famotidine, a weak base, the pKa value is crucial for predicting its absorption and distribution. Various methods have been employed to determine the pKa of famotidine, yielding slightly different results.

Table 2: Experimentally Determined pKa Values of Famotidine

| pKa Value | Method of Determination | Temperature (°C) | Reference(s) |

| 6.76 | Spectrophotometric | 23 | [11] |

| 6.98 | Solubility | 23 | [11] |

| 6.89 | Partitioning | 23 | [11] |

| 6.60 | Potentiometry | 37 | [11] |

| 7.1 | Not specified | 25 | [12] |

| 9.29 (Strongest Acidic) | Not specified | Not specified | [4] |

| 8.38 (Strongest Basic) | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the determination of the solubility and pKa of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent or buffer at a constant temperature.

Materials:

-

This compound powder

-

Selected solvents/buffers (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent or buffer. The excess solid should be visible to ensure saturation.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by HPLC-UV to determine the concentration of famotidine.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Famotidine Hydrochloride: A Technical Guide to its Histamine H2-Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) hydrochloride is a potent and highly selective histamine (B1213489) H2-receptor antagonist.[1][2] It belongs to a class of drugs that reversibly and competitively inhibit the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[3][4] This action ultimately leads to a reduction in gastric acid secretion, making famotidine a cornerstone in the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[3][4][5][6][7] On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine (B194882) and 8 times more potent than ranitidine (B14927) in inhibiting gastric acid secretion.[1][2]

This technical guide provides a comprehensive overview of the histamine H2-receptor antagonist activity of famotidine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols for its characterization.

Mechanism of Action

The primary mechanism of action of famotidine is the competitive and selective blockade of histamine H2 receptors located on gastric parietal cells.[3][4] Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion. By binding to H2 receptors, histamine activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][8] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately stimulating the H+/K+-ATPase proton pump on the apical membrane of the parietal cell to secrete hydrogen ions (protons) into the gastric lumen.[4]

Famotidine, by competitively antagonizing the H2 receptor, prevents the binding of histamine and disrupts this signaling pathway at its inception. This inhibition leads to a reduction in both basal and stimulated gastric acid secretion.[4] Famotidine has also been shown to exhibit inverse agonist activity, reducing the basal activity of the H2 receptor by 75%.[9]

Signaling Pathway of Histamine H2-Receptor Activation and Famotidine Inhibition

Caption: Histamine H2-Receptor Signaling and Famotidine's Point of Inhibition.

Quantitative Pharmacological Data

The antagonist activity of famotidine has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of Famotidine

| Parameter | Value | Species/System | Reference |

| Kd | 14 nM | Human H2 Receptor | [9] |

| Ki | 14 nM | Human H2 Receptor | [10] |

| IC50 | 33 nM | Human H2 Receptor (Gs-mediated pathways) | [9] |

| IC50 | 0.039 µM (13 µg/L) | Human H2 Receptor | [10][11] |

| IC50 | 0.3 µM | Human Gastric Mucosa (Adenylate Cyclase Activation) | [12] |

| IC50 | 0.6 mM | Histamine H2–receptor | [13] |

| pA2 | 7.95 | Cat Gastric Mucosa | [14] |

Table 2: Pharmacokinetic Properties of Famotidine

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 40-45% | Oral | [3][6][15] |

| Time to Peak Plasma Concentration | 2-4 hours | Oral | [15] |

| Onset of Action | Within 1 hour | Oral | [3] |

| Peak Effect | 1-3 hours | Oral | [3] |

| Duration of Action | 10-12 hours | Oral | [3] |

| Elimination Half-life | 2.5-3.5 hours | - | [3][16] |

| Plasma Protein Binding | 15-22% | - | [3][15] |

| Volume of Distribution | 1.0-1.3 L/kg | - | [3][15] |

Table 3: In Vivo Efficacy of Famotidine on Gastric Acid Secretion

| Dosage | Effect | Study Population | Reference |

| 5 mg (oral) | ~60% suppression of pentagastrin-stimulated acid secretion (comparable to 300 mg cimetidine) | Normal male volunteers | [17] |

| 10 mg (oral) | ~70% suppression of pentagastrin-stimulated acid secretion | Normal male volunteers | [17] |

| 20 mg (oral) | ~90% suppression of pentagastrin-stimulated acid secretion | Normal male volunteers | [17] |

| 10 mg (oral) | ~50% decrease in meal-stimulated gastric acid secretion | Healthy subjects | [18][19][20] |

| 10, 20, 40 mg (oral) | 69%, 86%, and 83-94% inhibition of nocturnal basal acid secretion, respectively | Healthy volunteers | [21] |

| 20 mg (oral) | Mean total acid output reduced from 105.3 meq (placebo) to 6.2 meq | High-secretor volunteers | [22] |

| 10 mg (IV) | Mean total acid output reduced from 105.3 meq (placebo) to 8.3 meq | High-secretor volunteers | [22] |

| 20 mg (IV) | Mean total acid output reduced from 105.3 meq (placebo) to 2.3 meq | High-secretor volunteers | [22] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like famotidine for the histamine H2 receptor.

Objective: To determine the inhibition constant (Ki) of famotidine by measuring its ability to displace a specific radiolabeled antagonist (e.g., [³H]-tiotidine) from H2 receptors in a membrane preparation.

Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293T cells) or from tissues with high H2 receptor density (e.g., guinea pig cerebral cortex).[8][23]

-

Radioligand: [³H]-tiotidine (a potent H2 receptor antagonist).[8][23][24]

-

Unlabeled Ligands: Famotidine (test compound) and a potent unlabeled H2 antagonist for determining non-specific binding (e.g., tiotidine).[23]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[23]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[23]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.[8][23]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[8][25] Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µg per assay tube.[23]

-

Assay Setup: In triplicate, prepare assay tubes (e.g., 12 x 75 mm polypropylene (B1209903) tubes) on ice as follows:[23]

-

Total Binding: 50 µL [³H]-tiotidine (at a final concentration near its Kd, e.g., 2-10 nM), 50 µL assay buffer, and 100 µL of the membrane suspension.[23]

-

Non-specific Binding (NSB): 50 µL [³H]-tiotidine, 50 µL of a high concentration of unlabeled tiotidine (B1662263) (e.g., 1 µM), and 100 µL of the membrane suspension.[23]

-

Competition Binding: 50 µL [³H]-tiotidine, 50 µL of famotidine at various concentrations, and 100 µL of the membrane suspension.[23]

-

-

Incubation: Incubate the tubes at 4°C for 40 minutes to allow the binding to reach equilibrium.[23][24]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8][25]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[8][23]

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the famotidine concentration.

-

Determine the IC50 value (the concentration of famotidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Famotidine. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 5. Clinical efficacy of famotidine in the treatment of acid-related diseases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Famotidine - Wikipedia [en.wikipedia.org]

- 7. Articles [globalrx.com]

- 8. benchchem.com [benchchem.com]

- 9. Famotidine | Histamine H2 Receptors | Tocris Bioscience [tocris.com]

- 10. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Inhibitory effect of famotidine on cat gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of various dose regimens of famotidine on basal nocturnal and meal-stimulated gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of effects of oral and intravenous famotidine on inhibition of nocturnal gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Degradation Pathways and Products of Famotidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) hydrochloride is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive gastric acid secretion. The stability and degradation profile of a drug substance is a critical aspect of pharmaceutical development, ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the degradation pathways of famotidine hydrochloride under various stress conditions, the resulting degradation products, and the analytical methodologies employed for their characterization and quantification.

Famotidine is known to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. Understanding these degradation pathways is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential impurities that may arise during the manufacturing process or upon storage.

Degradation Pathways and Products

This compound degrades through several pathways, primarily hydrolysis, oxidation, and photolysis. The major degradation products identified include sulfamoyl amide, amide, and carboxylic acid derivatives, as well as S-oxide products.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for famotidine, with the rate and products being highly dependent on the pH of the solution.

Acidic Hydrolysis:

Under acidic conditions, famotidine undergoes rapid degradation.[1] The primary site of acid-catalyzed hydrolysis is the sulfamoyl group, leading to the formation of famotidine carboxylic acid. The degradation follows pseudo-first-order kinetics.[1] Studies have shown that at a pH of 1.2, a significant portion of famotidine degrades within a few hours.[2]

Key Degradation Products of Acidic Hydrolysis:

-

Famotidine Carboxylic Acid: Formed by the hydrolysis of the sulfamoyl group.

-

Amide Derivative: Resulting from the hydrolysis of the terminal amide group.[2]

Basic Hydrolysis:

In alkaline media, famotidine also exhibits instability. The degradation in basic conditions leads to the formation of a different set of degradation products compared to acidic conditions. The hydrolysis in 2M NaOH has been shown to produce several degradation products, including a propionamide (B166681) intermediate.[3]

Key Degradation Products of Basic Hydrolysis:

-

[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide: An impurity listed in the British Pharmacopoeia.[3]

-

[3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide [3]

-

[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid [3]

Oxidative Degradation

Famotidine is susceptible to oxidation, primarily at the sulfur atom in the thioether linkage, leading to the formation of famotidine S-oxide.[] This degradation can be induced by oxidizing agents such as hydrogen peroxide.[5] The presence of peroxide impurities in excipients can also promote oxidative degradation.[5]

Key Degradation Product of Oxidative Degradation:

-

Famotidine S-oxide: The primary metabolite of famotidine, formed by the oxidation of the thioether group.[]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of famotidine. The presence of photosensitizers, such as riboflavin, can significantly accelerate this process through the generation of reactive oxygen species (ROS).[1] The photodegradation of famotidine can be inhibited by the addition of radical scavengers like ascorbic acid.[1]

Key Degradation Pathways in Photodegradation:

-

ROS-mediated photochemical reaction: In the presence of photosensitizers, the degradation is primarily driven by reactive oxygen species.[1]

Quantitative Data on Famotidine Degradation

The rate of famotidine degradation and the formation of its degradation products are influenced by various factors such as pH, temperature, and light exposure. The following tables summarize the available quantitative data from forced degradation studies.

| Stress Condition | pH | Temperature (°C) | Degradation (%) | Key Degradation Products | Reference |

| Acidic Hydrolysis | 1.2 | Room Temp | ~33% in 1 hr, ~88% in 3 hrs | Carboxylic acid, Amide derivative | [2] |

| Basic Hydrolysis | 2M NaOH | Not Specified | Significant | Propionamide, Sulfamide, Propionic acid | [3] |

| Oxidative Degradation | Not Specified | Room Temp | Not Specified | Famotidine S-oxide | [] |

| Photodegradation (with Riboflavin) | Not Specified | Not Specified | ~11-fold higher than famotidine alone | ROS-mediated products | [1] |

| Degradation Product | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Impurity-A, B, C | UPLC | 0.12 µg/mL | 0.4 µg/mL | |

| Ibuprofen and Famotidine Degradation Products | HPLC-UV | Not Specified | Not Specified | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of famotidine degradation. The following sections outline typical experimental protocols for forced degradation studies and the analytical methods used.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance under various stress conditions to identify potential degradation products and establish degradation pathways.

1. Acidic Hydrolysis:

-

Procedure: Dissolve a known amount of this compound in 0.1 M hydrochloric acid. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

Reference: [7]

2. Basic Hydrolysis:

-

Procedure: Dissolve a known amount of this compound in 0.1 M sodium hydroxide. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

-

Reference: [7]

3. Oxidative Degradation:

-

Procedure: Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration. At various time intervals, withdraw samples and dilute for analysis.

-

Reference: [5]

4. Thermal Degradation:

-

Procedure: Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a specified period. Alternatively, a solution of famotidine can be heated. Dissolve the stressed solid sample in a suitable solvent or dilute the stressed solution for analysis.

-

Reference: [7]

5. Photolytic Degradation:

-

Procedure: Expose a solution of this compound (in a quartz cuvette) to UV light of a specific wavelength (e.g., 254 nm) or in a photostability chamber for a defined duration. A control sample should be kept in the dark under the same conditions. Analyze the samples at different time points.

-

Reference: [1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of famotidine and its degradation products.

1. Stability-Indicating HPLC Method:

-

Column: Zorbax SB-Phenyl (4.6 × 150 mm, 5-μm)[8]

-

Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile.[8]

-

Flow Rate: 0.8 mL/min[8]

-

Detection: UV at 265 nm[8]

-

Retention Times: Famotidine (5.14 min), Ibuprofen (18.43 min)[8]

2. UPLC Method for Impurity Profiling:

-

Column: Information not specified.

-

Mobile Phase: Information not specified.

-

Detection: Information not specified.

-

Retention Times: Impurity-A (4.77 min), Impurity-B (5.68 min), Impurity-C (5.14 min), Famotidine (8.18 min)

3. LC-MS/MS for Characterization of Degradation Products:

-

LC-MS/MS is a powerful tool for the structural elucidation of unknown degradation products. It provides information on the molecular weight and fragmentation pattern of the analytes.[9]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a general experimental workflow for its degradation studies.

Caption: Famotidine Degradation Pathways under Different Stress Conditions.

Caption: General Experimental Workflow for Famotidine Degradation Studies.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways of this compound, its major degradation products, and the analytical methodologies used for its stability assessment. Famotidine is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, leading to the formation of various degradation products. A thorough understanding of these degradation pathways is paramount for the development of stable pharmaceutical formulations and for ensuring the quality and safety of the final drug product. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists involved in the development and quality control of famotidine-containing products. Further research focusing on the comprehensive quantitative analysis of degradation kinetics under a wider range of conditions will continue to enhance our understanding of famotidine stability.

References

- 1. Photochemical Mechanism of Riboflavin-Induced Degradation of Famotidine and a Suggested Pharmaceutical Strategy for Improving Photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Famotidine Hydrochloride: An In-depth Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist, is widely utilized for the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the competitive inhibition of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. While generally considered to have a favorable safety profile with minimal on-target side effects, a growing body of evidence suggests that famotidine may exert several off-target effects. This technical guide provides a comprehensive overview of the known and potential off-target activities of famotidine hydrochloride. It consolidates quantitative data on its interactions with various molecular targets, details the experimental protocols used to elucidate these effects, and presents visual representations of the implicated signaling pathways. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of famotidine and other pharmacologically active compounds.

Introduction

Famotidine is a highly selective and potent histamine H2 receptor antagonist.[1] It is structurally distinct from earlier H2 antagonists like cimetidine, featuring a thiazole (B1198619) ring in place of an imidazole (B134444) ring, which contributes to its reduced propensity for certain drug-drug interactions.[2] Despite its high selectivity for the H2 receptor, famotidine has been associated with a range of clinical observations that are not readily explained by its primary mechanism of action. These include effects on the central nervous system (CNS), the cardiovascular system, and the immune system. Understanding these potential off-target effects is crucial for a comprehensive assessment of famotidine's pharmacological profile and for guiding its safe and effective use in diverse patient populations.

Off-Target Binding Profile and Pharmacokinetics

Cytochrome P450 (CYP) Enzyme System

Famotidine exhibits minimal interaction with the cytochrome P450 enzyme system, a key pathway for drug metabolism. This is a significant advantage over older H2 receptor antagonists like cimetidine, which is a known inhibitor of several CYP isoenzymes.[2] The thiazole ring structure of famotidine, in contrast to the imidazole ring of cimetidine, confers a much lower affinity for the heme iron of CYP enzymes.[2]

| CYP Isoform | Famotidine Inhibition | IC50/Ki Value | Reference |

| CYP1A2 | Weak inhibitor | - | [3] |

| CYP2D6 | No significant inhibition | > 100 µM (approx.) | [2] |

| CYP2E1 | No significant inhibition | - | [2] |

| CYP3A4 | No significant inhibition (at concentrations up to 100 µmol/L) | Ki > 370 µM (for wild-type) | [2] |

Cardiac Ion Channels

Concerns regarding cardiovascular side effects, particularly QT interval prolongation, have prompted investigations into famotidine's effects on cardiac ion channels. The primary focus has been on the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel is a common cause of drug-induced QT prolongation.

| Ion Channel | Effect | IC50 Value | Reference |

| hERG (IKr) | Weak inhibition | > 100 µM | [4] |

The high IC50 value for hERG channel inhibition suggests that direct blockade of this channel by famotidine at therapeutic concentrations is unlikely to be the primary mechanism behind observed QT prolongation.[4]

Central Nervous System (CNS) Receptors

The occurrence of CNS side effects such as confusion, delirium, and hallucinations, particularly in elderly patients and those with renal impairment, suggests that famotidine may interact with receptors within the central nervous system.[5][6] While comprehensive binding affinity data is limited, some studies have explored its effects on neurotransmitter systems.

| Neurotransmitter System | Effect | Concentration | Reference |

| Acetylcholine (B1216132) Release (Striatum) | Enhanced | 50 µmol/l | [7] |

Key Off-Target Effects and Associated Signaling Pathways

Beyond direct receptor binding, famotidine has been shown to modulate several signaling pathways, leading to a range of physiological effects.

Cardiovascular Effects

Although direct hERG channel block is weak, cases of famotidine-associated QT prolongation have been reported, particularly in patients with renal impairment.[4] The exact mechanism remains to be fully elucidated but may involve indirect effects on cardiac ion channel function or exacerbation in the presence of other risk factors.

Some studies have suggested that famotidine may exert negative inotropic effects, leading to a decrease in cardiac output. This has been observed in patients with congestive heart failure.[8]

Central Nervous System (CNS) Effects

Famotidine can cross the blood-brain barrier and has been associated with a variety of CNS adverse reactions, including confusion, delirium, hallucinations, disorientation, agitation, seizures, and lethargy.[5] These effects are more pronounced in elderly patients and individuals with renal impairment, likely due to increased drug accumulation.[6] One study has shown that famotidine can enhance the release of acetylcholine in the rat striatum, suggesting a potential modulation of cholinergic neurotransmission.[7]

Immunomodulatory Effects

Recent research has uncovered potential immunomodulatory roles for famotidine, which may have implications for its use in inflammatory conditions.

Famotidine has been shown to inhibit the histamine-induced expression of Toll-Like Receptor 3 (TLR3).[9][10] TLR3 is a pattern recognition receptor that plays a role in the innate immune response to viral infections. By reducing TLR3 expression, famotidine can attenuate the downstream signaling cascade that leads to the activation of IRF3 and NF-κB, thereby reducing the production of pro-inflammatory cytokines such as CCL-2 and IL-6.[9]

// Nodes Histamine [label="Histamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2R [label="H2 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Famotidine [label="Famotidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR3_Expression [label="TLR3 Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Viral_dsRNA [label="Viral dsRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR3 [label="TLR3", fillcolor="#FBBC05", fontcolor="#202124"]; TRIF [label="TRIF", fillcolor="#F1F3F4", fontcolor="#202124"]; TBK1 [label="TBK1", fillcolor="#F1F3F4", fontcolor="#202124"]; IRF3 [label="IRF3", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(CCL-2, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Histamine -> H2R [arrowhead=vee, color="#5F6368"]; Famotidine -> H2R [arrowhead=tee, color="#EA4335"]; H2R -> TLR3_Expression [arrowhead=vee, color="#5F6368", label=" Induces"]; TLR3_Expression -> TLR3 [arrowhead=vee, style=dashed, color="#5F6368"]; Viral_dsRNA -> TLR3 [arrowhead=vee, color="#5F6368"]; TLR3 -> TRIF [arrowhead=vee, color="#5F6368"]; TRIF -> TBK1 [arrowhead=vee, color="#5F6368"]; TBK1 -> IRF3 [arrowhead=vee, color="#5F6368", label=" Phosphorylates"]; TRIF -> NFkB [arrowhead=vee, color="#5F6368"]; IRF3 -> Cytokines [arrowhead=vee, color="#5F6368", label=" Upregulates"]; NFkB -> Cytokines [arrowhead=vee, color="#5F6368", label=" Upregulates"];

// Styling edge [fontname="Arial", fontsize=8, color="#5F6368"]; } .dot Figure 1: Famotidine's Inhibition of TLR3 Signaling.

Famotidine has been demonstrated to activate the vagus nerve inflammatory reflex, a neural circuit that modulates the immune response.[5][11] This activation appears to be independent of its H2 receptor antagonism and is more potent with central administration. The proposed mechanism involves famotidine acting on the central nervous system to increase efferent vagus nerve activity. This, in turn, leads to the release of acetylcholine in peripheral tissues, which can inhibit the production of pro-inflammatory cytokines by immune cells.